molecular formula C24H25NO6 B14898957 Fmoc-N-Me-Glu(OAll)-OH

Fmoc-N-Me-Glu(OAll)-OH

Cat. No.: B14898957
M. Wt: 423.5 g/mol
InChI Key: QHGCJBFSYCTXGI-NRFANRHFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-Glu(OAll)-OH typically involves the reaction of N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamic acid with allyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and an organic solvent. The process involves the formation of an ester bond between the carboxyl group of the glutamic acid and the hydroxyl group of the allyl alcohol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-Me-Glu(OAll)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl ester group can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Fmoc-N-Me-Glu(OAll)-OH involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of glutamic acid, preventing unwanted side reactions during peptide bond formation. The allyl ester group can be selectively removed under specific conditions, allowing for the formation of cyclic peptides and other complex structures .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Glu(OAll)-OH: Similar to Fmoc-N-Me-Glu(OAll)-OH but without the N-methyl group.

    Fmoc-Glu(OMe)-OH: Another derivative of glutamic acid with a methoxy group instead of an allyl group.

Uniqueness

This compound is unique due to the presence of the N-methyl group, which can influence the reactivity and properties of the compound. This makes it particularly useful in specific peptide synthesis applications where selective protection and deprotection are required .

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxo-5-prop-2-enoxypentanoic acid

InChI

InChI=1S/C24H25NO6/c1-3-14-30-22(26)13-12-21(23(27)28)25(2)24(29)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h3-11,20-21H,1,12-15H2,2H3,(H,27,28)/t21-/m0/s1

InChI Key

QHGCJBFSYCTXGI-NRFANRHFSA-N

Isomeric SMILES

CN([C@@H](CCC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CN(C(CCC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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